

Application Notes and Protocols: Cerium as a Redox Proxy in Paleoceanography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for utilizing cerium (Ce) anomalies and its stable isotopes, particularly involving ^{140}Ce , as a powerful proxy for reconstructing past ocean redox conditions. Understanding paleo-oceanic oxygen levels is crucial for research into Earth's climate evolution and biogeochemical cycles.

Principle of the Cerium Redox Proxy

Cerium is a unique rare earth element (REE) due to its ability to exist in two oxidation states in natural environments: soluble Ce(III) and insoluble Ce(IV).^[1] In oxic (oxygen-rich) seawater, Ce(III) is readily oxidized to Ce(IV), which is then scavenged by particles and removed from the water column.^{[2][3]} This process leads to a depletion of Ce relative to its neighboring trivalent REEs in seawater, resulting in a "negative Ce anomaly."^{[4][5]} Conversely, in anoxic (oxygen-poor) or suboxic waters, the oxidation of Ce(III) is inhibited, leading to no significant Ce anomaly or even a positive anomaly due to the reduction of Ce(IV) from settling particles.^[4] The magnitude of the Ce anomaly, recorded in marine sediments such as carbonates, Fe-Mn oxides, and cherts, can therefore serve as a qualitative indicator of past bottom-water oxygenation.^[4]

More recently, the analysis of stable cerium isotope ratios ($^{142}\text{Ce}/^{140}\text{Ce}$, expressed as $\delta^{142}\text{Ce}$) has emerged as a complementary and potentially more quantitative proxy.^{[6][7]} The oxidation of Ce(III) to Ce(IV) is associated with isotopic fractionation, which can provide a more nuanced understanding of the cerium cycle and redox processes.^[3]

Key Applications in Research

- Reconstructing Paleo-Oceanic Redox Conditions: The primary application is to distinguish between oxic and anoxic depositional environments in the geological past.[4][8]
- Investigating Ocean Anoxic Events (OAEs): Studying shifts in Ce anomalies helps in understanding the extent and timing of major oceanic deoxygenation events.[5]
- Understanding Biogeochemical Cycles: Tracking changes in ocean redox states provides insights into the cycling of other redox-sensitive elements and their impact on marine ecosystems.
- Paleoclimate Modeling: Data on past ocean oxygenation serves as a critical input and validation tool for climate models.

Experimental Protocols

Sample Preparation and Leaching of Carbonates

To minimize contamination from non-carbonate phases like clays and Fe-Mn oxides, a sequential leaching procedure is recommended for carbonate samples.[9]

Protocol:

- Powder the carbonate sample to a fine grain size.
- Pre-leach: Add a sufficient volume of weak acid (e.g., 0.5 M acetic acid) to dissolve approximately 20% of the sample. This step is designed to remove loosely bound REEs and secondary carbonate phases.[9]
- Discard the supernatant after centrifugation.
- Partial Leach: Add a fresh aliquot of the weak acid to dissolve an additional 40% of the sample.[9] This fraction is considered to be more representative of the primary carbonate phase.
- Centrifuge and collect the supernatant for REE and Ce isotope analysis.

- The remaining residue can be further analyzed to assess the contribution from detrital and authigenic phases.

Chemical Separation of Cerium

For high-precision isotopic analysis, Ce must be separated from other REEs and matrix elements, particularly Ba, La, and Nd, which can cause isobaric interferences.[10][11]

Protocol using Eichrom DGA Resin:[10]

- Evaporate the leachate from the sample preparation step to dryness and redissolve in a known volume of dilute nitric acid.
- Condition a column packed with Eichrom DGA resin with dilute nitric acid.
- Load the sample solution onto the column.
- Elute the matrix elements and other REEs using appropriate concentrations of nitric acid.
- Elute Ce using a specific concentration of nitric acid, collecting the Ce fraction. The exact acid concentrations and volumes should be calibrated for the specific resin and column setup.

Mass Spectrometric Analysis

Cerium isotope ratios are typically measured using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[10][12]

Instrumentation and Parameters:

- Instrument: A high-resolution MC-ICP-MS such as a Thermo Scientific Neptune Plus.[10]
- Sample Introduction: A desolvating nebulizer system can be used to enhance signal intensity. [12]
- Measurement: Monitor masses for ^{140}Ce and ^{142}Ce . It is also crucial to monitor for potential isobaric interferences from other elements.

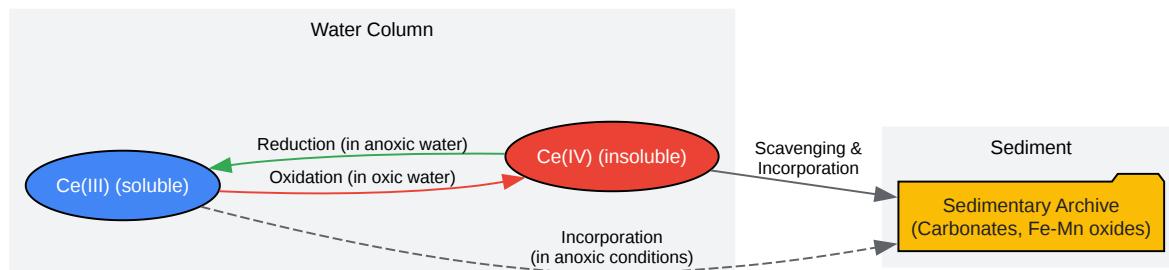
- Mass Bias Correction: Instrumental mass bias can be corrected using a sample-standard bracketing method, often combined with a samarium (Sm) doping technique.[10]

Calculation of the Cerium Anomaly

The Ce anomaly (Ce/Ce^*) is calculated to quantify the relative depletion or enrichment of Ce. A common formula for this calculation is:

$$Ce/Ce^* = Ce_N / (Pr_N * (Pr_N / Nd_N))$$

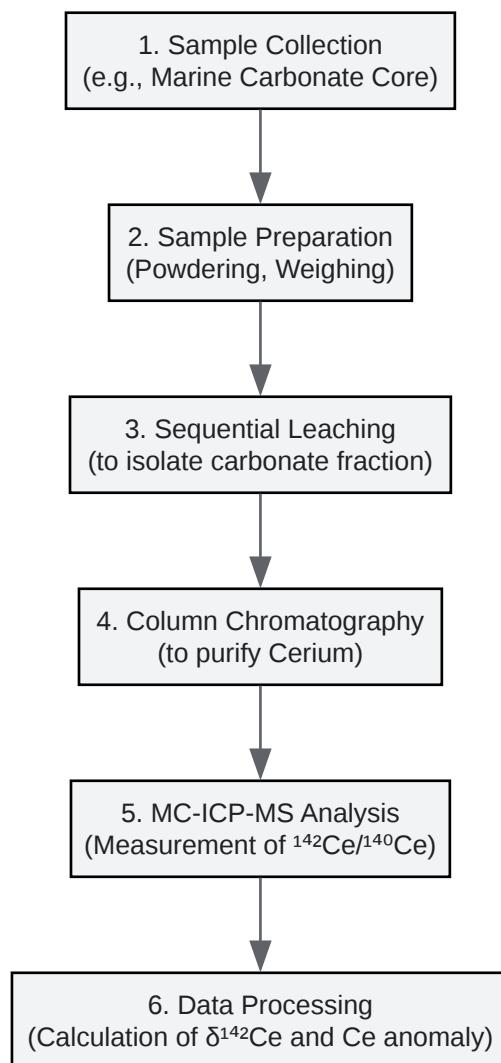
Where the subscript 'N' denotes that the concentrations of Ce, Pr, and Nd have been normalized to a standard, such as Post-Archean Australian Shale (PAAS).


Data Presentation

The following tables summarize representative quantitative data for Ce anomalies and $\delta^{142}Ce$ values in various marine environments and reference materials.

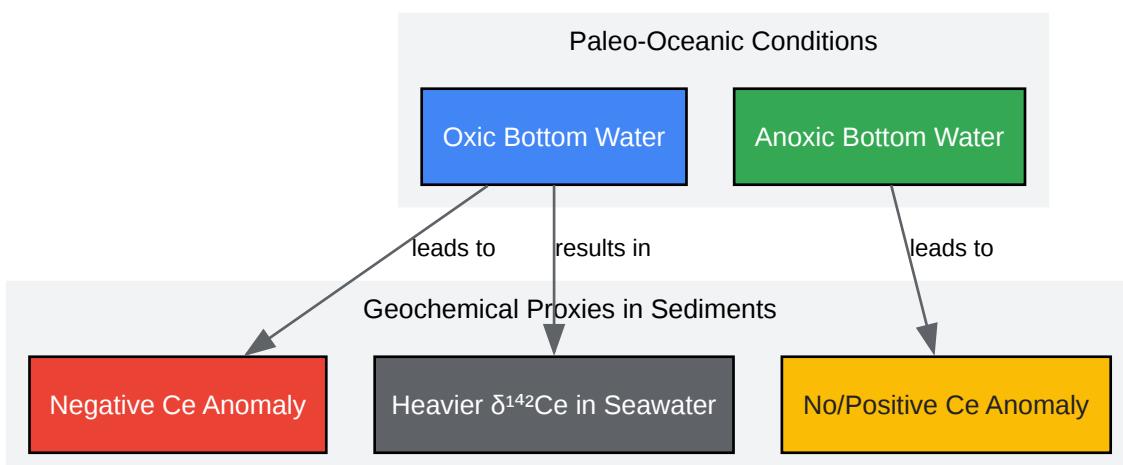
Sample Type	Location/Reference Material	Ce Anomaly (Ce/Ce)*	$\delta^{142}\text{Ce} (\text{\textperthousand})$	Reference
Modern Seawater	Surface	Negative	~0.20	[7]
Marine Carbonates	South China Sea (Marine Diagenetic Zone)	Variable	-0.10 to 0.28	[7]
Marine Carbonates	South China Sea (Meteoric Diagenetic Zone)	Variable	0.04 to 0.34	[7]
Ferromanganese Nodules	Marine Environment	Positive	$+0.110 \pm 0.025$	[12]
Geological Reference Material	USGS JDo-1 (Dolerite)	N/A	$+0.134 \pm 0.025$	[12]
Geological Reference Material	CDUT-Ce Standard	N/A	$+0.128 \pm 0.028$	[10]
Geological Reference Material	JMC304 Standard	N/A	0.005 ± 0.038	[10]

Visualizations


Cerium Redox Cycle in the Marine Environment

[Click to download full resolution via product page](#)

Caption: The marine redox cycle of cerium.


Experimental Workflow for Cerium Isotope Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Ce isotope analysis in marine sediments.

Interpreting Cerium Proxies for Paleo-Redox Conditions

[Click to download full resolution via product page](#)

Caption: Relationship between redox conditions and Ce proxies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [en.wikipedia.org \[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. A New Hypothesis for Interpreting the Sedimentary Cerium Anomaly Paleo-Redox Proxy in Oil Shale Depositional Environments: The Influence of Particulate Carrier Fluxes (Mn, Fe, Algal Tissue) [acswebcontent.acs.org]
- 3. Stable cerium isotopes as a tracer of oxidation reactions | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 4. Frontiers | Cerium anomaly as a tracer for paleo-oceanic redox conditions: A thermodynamics-based Ce oxidation modeling approach [frontiersin.org]
- 5. [pubs.geoscienceworld.org \[pubs.geoscienceworld.org\]](https://pubs.geoscienceworld.org)
- 6. [researchgate.net \[researchgate.net\]](https://researchgate.net)
- 7. Goldschmidt 2025 Conference [conf.goldschmidt.info]

- 8. frontiersin.org [frontiersin.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 12. Examination of analytical conditions of cerium (Ce) isotope and stable isotope ratio of Ce in geochemical standards [jstage.jst.go.jp]
- To cite this document: BenchChem. [Application Notes and Protocols: Cerium as a Redox Proxy in Paleoceanography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079874#cerium-140-as-a-redox-proxy-in-paleoceanography>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com